molecular formula C23H16ClN3O4 B3012476 N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 941939-40-8

N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B3012476
CAS No.: 941939-40-8
M. Wt: 433.85
InChI Key: JQKMKKFMQJPPKX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzodioxole moiety and a quinazolinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by chlorination.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinazolinone core using acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 2-phenylquinazolin-4(3H)-one.

    Benzodioxole Compounds: Such as piperonyl butoxide.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its combined structural features of benzodioxole and quinazolinone, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c24-15-6-8-18-17(10-15)22(14-4-2-1-3-5-14)26-23(29)27(18)12-21(28)25-16-7-9-19-20(11-16)31-13-30-19/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKMKKFMQJPPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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